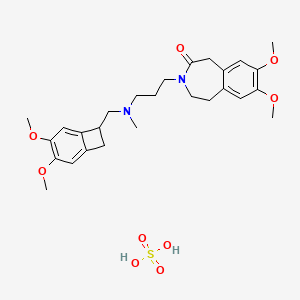![molecular formula C19H23NO2 B12302460 Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)
Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a biphenyl group, which is a common structural motif in organic chemistry due to its stability and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate typically involves the reaction of 1,1’-biphenyl-4-yl ethylamine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. The ester group can undergo hydrolysis to release the active amine, which can then interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: Similar ester structure but with a pyridine ring instead of a biphenyl group.
Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Contains a chlorophenyl group instead of a biphenyl group.
Uniqueness
Ethyl 3-((2-([1,1’-biphenyl]-4-yl)ethyl)amino)propanoate is unique due to its biphenyl group, which provides enhanced stability and potential for π-π interactions. This makes it particularly useful in applications where such interactions are beneficial, such as in the design of new pharmaceuticals or materials.
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
ethyl 3-[2-(4-phenylphenyl)ethylamino]propanoate |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)13-15-20-14-12-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,20H,2,12-15H2,1H3 |
Clé InChI |
GCLFPMGGNCHIID-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


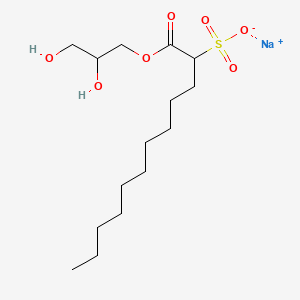
![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)
![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)
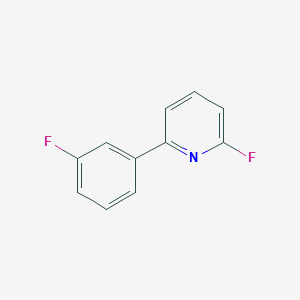
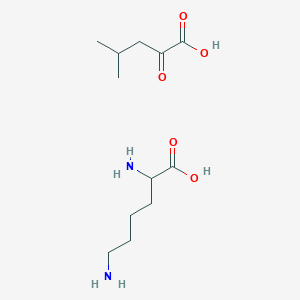
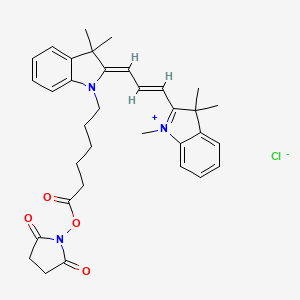


![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)



